molecular formula C8H17O3PS3 B14666480 Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester CAS No. 38188-83-9

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester

Cat. No.: B14666480
CAS No.: 38188-83-9
M. Wt: 288.4 g/mol
InChI Key: DSSLOYDITKYOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester can be synthesized through the reaction of phosphorus pentasulfide with ethanol. The reaction typically proceeds as follows:

P2S5+4C2H5OH2(C2H5O)2PS2H+H2SP_2S_5 + 4C_2H_5OH \rightarrow 2(C_2H_5O)_2PS_2H + H_2S P2​S5​+4C2​H5​OH→2(C2​H5​O)2​PS2​H+H2​S

This reaction involves the conversion of phosphorus pentasulfide and ethanol into diethyl dithiophosphate and hydrogen sulfide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler phosphorodithioic derivatives.

    Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various phosphorodithioic derivatives, oxides, and substituted phosphorodithioic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester involves its interaction with molecular targets such as enzymes and metal ions. The compound can form complexes with metal ions, which can inhibit enzyme activity or alter the properties of the metal ions. This interaction is crucial for its applications as an enzyme inhibitor and corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl dithiophosphate
  • Diethyl phosphorodithioate
  • Diethyl ester of phosphorodithioic acid
  • Dithiophosphoric acid, O,O-diethyl ester

Uniqueness

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester is unique due to the presence of the oxathian ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and effectiveness in various applications .

Properties

CAS No.

38188-83-9

Molecular Formula

C8H17O3PS3

Molecular Weight

288.4 g/mol

IUPAC Name

diethoxy-(1,4-oxathian-3-ylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H17O3PS3/c1-3-10-12(13,11-4-2)15-8-7-9-5-6-14-8/h8H,3-7H2,1-2H3

InChI Key

DSSLOYDITKYOCI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SC1COCCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.